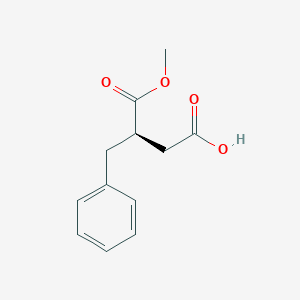

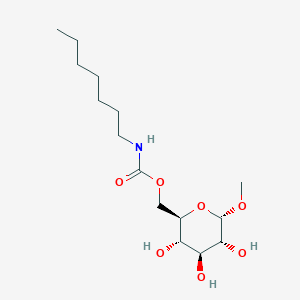

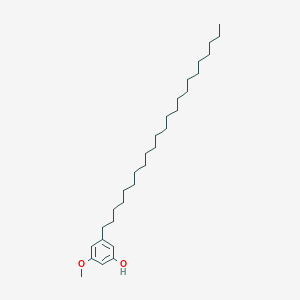

(R)-3-Benzyl-4-methoxy-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Organic compounds like “®-3-Benzyl-4-methoxy-4-oxobutanoic acid” typically consist of carbon atoms covalently bonded to hydrogen, as well as other elements like oxygen and nitrogen. The “®” denotes the absolute configuration of the chiral center in the molecule .

Synthesis Analysis

The synthesis of organic compounds often involves reactions like addition, substitution, elimination, and rearrangement. The specific synthesis pathway would depend on the structure of the compound .Molecular Structure Analysis

The molecular structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Organic compounds can undergo various chemical reactions, including oxidation, reduction, hydrolysis, and many others. The specific reactions would depend on the functional groups present in the molecule .Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, acidity, and basicity can be determined using various analytical techniques .Aplicaciones Científicas De Investigación

Chemical Reactions and Quantum-Chemical Calculations : (Amalʼchieva et al., 2022) investigated the reactions of 4-oxobutanoic acids with 2-(aminophenyl)methanol, leading to the formation of specific compounds. They conducted quantum-chemical calculations to understand the reaction mechanisms.

Synthesis of Benzoheterocyclic Compounds : A study by (Musser et al., 1987) detailed the synthesis of novel benzoheterocyclic compounds, including those derived from 4-oxobutanoic acid, for potential application in medicinal chemistry.

Asymmetric Catalytic Hydrogenation : Research by (Ostermeier et al., 2003) explored the asymmetric catalytic hydrogenation of a related compound, which yielded enantiomerically pure isoprenoid building blocks, indicating potential use in natural product syntheses.

Enantioselective Hydrogenation for Drug Synthesis : (Andrushko et al., 2008) described the enantioselective hydrogenation of a compound related to (R)-3-Benzyl-4-methoxy-4-oxobutanoic acid in the synthesis of Aliskiren, a renin inhibitor.

Synthesis of Linear and Cyclic Oligomers : A study by (Bachmann & Seebach, 1998) involved the synthesis of linear and cyclic oligomers of 3-hydroxybutanoic acid, indicating the potential for creating well-defined systems for enzymatic studies.

Potential Anti-Diabetic Agent : Research conducted by (Khurana et al., 2018) explored the effects of a succinamic acid derivative synthesized from 4-oxobutanoic acid on diabetic rats, suggesting its potential role in diabetes management.

Antioxidant Properties of Derivatives : (Stanchev et al., 2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, indicating potential pharmaceutical applications.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

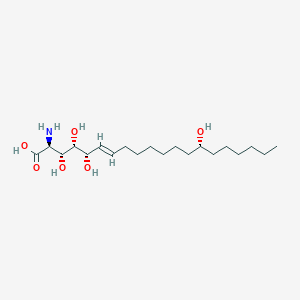

| { "Design of the Synthesis Pathway": "The synthesis of (R)-3-Benzyl-4-methoxy-4-oxobutanoic acid can be achieved through a multi-step process involving the protection of functional groups, selective oxidation, and resolution of enantiomers.", "Starting Materials": [ "Benzyl chloride", "Methanol", "Sodium hydroxide", "Diethyl ether", "Lactic acid", "Sodium chlorite", "Sodium bisulfite", "Sodium carbonate", "Ethanol", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Toluene", "Potassium carbonate", "Methanesulfonyl chloride", "Methanol", "Sodium bicarbonate", "4-Methoxyphenylacetic acid" ], "Reaction": [ "Benzyl chloride is reacted with methanol and sodium hydroxide to form benzyl methoxy ether.", "Lactic acid is reacted with benzyl methoxy ether to form (R)-3-benzyl-4-methoxybutanoic acid.", "Sodium chlorite and sodium bisulfite are used to selectively oxidize the alcohol group in (R)-3-benzyl-4-methoxybutanoic acid to form (R)-3-benzyl-4-methoxy-4-hydroxybutanoic acid.", "(R)-3-benzyl-4-methoxy-4-hydroxybutanoic acid is then converted to its methyl ester using sodium carbonate and methanol.", "Reduction of the ester is achieved using sodium borohydride in acetic acid to form (R)-3-benzyl-4-methoxy-4-hydroxybutanol.", "The hydroxy group is then protected with a methanesulfonyl group using methanesulfonyl chloride and triethylamine in toluene.", "The carboxylic acid group is then selectively reduced to an aldehyde using sodium borohydride in ethanol.", "The methanesulfonyl group is removed using sodium bicarbonate and methanol to form (R)-3-benzyl-4-methoxy-4-hydroxybutanal.", "The aldehyde is then oxidized to the carboxylic acid using potassium carbonate and sodium chlorite in acetic acid.", "Finally, resolution of the enantiomers is achieved using (R)-4-methoxyphenylacetic acid as a chiral resolving agent to form the desired product, (R)-3-Benzyl-4-methoxy-4-oxobutanoic acid." ] } | |

Número CAS |

119807-84-0 |

Fórmula molecular |

C12H19O4- |

Peso molecular |

227.28 g/mol |

Nombre IUPAC |

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoate |

InChI |

InChI=1S/C12H20O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,13,14)/p-1/t10-/m1/s1 |

Clave InChI |

TYYNOKUMAOAVBK-SNVBAGLBSA-M |

SMILES isomérico |

COC(=O)[C@H](CC1CCCCC1)CC(=O)[O-] |

SMILES |

COC(=O)C(CC1=CC=CC=C1)CC(=O)O |

SMILES canónico |

COC(=O)C(CC1CCCCC1)CC(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole](/img/structure/B58546.png)

![(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B58569.png)

![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)